An In-depth Technical Guide to the Chemical Synthesis and Purification of Elacestrant-d10
An In-depth Technical Guide to the Chemical Synthesis and Purification of Elacestrant-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of Elacestrant-d10, a deuterated isotopologue of the selective estrogen receptor degrader (SERD), Elacestrant. This document details a plausible synthetic pathway, experimental protocols for key reactions, purification methodologies, and data presentation to aid researchers in the preparation and characterization of this important internal standard for analytical studies.
Introduction
Elacestrant is an orally bioavailable SERD that functions as an antagonist of the estrogen receptor (ER), leading to its degradation. It is approved for the treatment of certain types of breast cancer. Elacestrant-d10, a deuterated version of Elacestrant, is a critical tool in pharmacokinetic and metabolic studies, where it serves as an internal standard for quantitative analysis by mass spectrometry. The "d10" designation indicates the presence of ten deuterium atoms, which provides a distinct mass shift from the parent compound without significantly altering its chemical properties.
Proposed Synthesis of Elacestrant-d10
A plausible and efficient synthetic route to Elacestrant-d10 involves a multi-step process culminating in the coupling of two key deuterated intermediates. The general strategy is to introduce the deuterium labels at an early stage in the synthesis of the building blocks.
A proposed retrosynthetic analysis suggests the disconnection of Elacestrant-d10 into two primary fragments: a deuterated tetralin moiety and a deuterated benzylamine portion. The synthesis would then proceed by preparing these two deuterated intermediates and coupling them in the final steps.
Caption: Retrosynthetic analysis of Elacestrant-d10.
Synthesis of Deuterated Intermediates
The synthesis of Elacestrant-d10 would likely begin with the preparation of deuterated versions of the key starting materials. Given the "d10" designation, it is probable that both the tetralin and the benzylamine precursors are extensively deuterated.
2.1.1. Synthesis of Deuterated Tetralone Intermediate
The synthesis of the chiral tetralone intermediate can be achieved through various methods, including asymmetric hydrogenation. For the deuterated analog, a deuterated starting material would be subjected to a similar synthetic sequence.
2.1.2. Synthesis of Deuterated Benzylamine Intermediate
The benzylamine portion of Elacestrant contains an ethylaminoethyl side chain. The deuteration of this fragment could be accomplished by using deuterated starting materials in its synthesis.
Final Convergent Synthesis Steps
The final steps of the Elacestrant-d10 synthesis would involve the coupling of the two deuterated intermediates followed by final modifications. A representative synthetic scheme for the non-deuterated Elacestrant has been reported and can be adapted for the deuterated analog[1]. The following diagram illustrates a plausible final coupling step.
Caption: Final steps in the synthesis of Elacestrant-d10.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of Elacestrant-d10 is not publicly available, the following sections provide representative procedures for key transformations based on the synthesis of Elacestrant and general methods for deuteration. These should be adapted and optimized by researchers.
General Deuteration of Aromatic Rings
A common method for introducing deuterium onto aromatic rings is through acid-catalyzed hydrogen-deuterium exchange using a deuterium source such as D₂O or deuterated acids.
Protocol:
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Dissolve the aromatic precursor in a suitable deuterated solvent.
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Add a catalytic amount of a strong deuterated acid (e.g., D₂SO₄).
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Heat the reaction mixture to facilitate the exchange.
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Monitor the reaction progress by NMR or mass spectrometry.
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Upon completion, quench the reaction and purify the deuterated product.
Reductive Amination for Intermediate Coupling
The coupling of the tetralone and benzylamine intermediates can be achieved via reductive amination.
Protocol:
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Dissolve the deuterated tetralone intermediate and the deuterated benzylamine intermediate in a suitable solvent (e.g., dichloromethane or dichloroethane).
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Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃).
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Stir the reaction mixture at room temperature until the reaction is complete, monitoring by TLC or LC-MS.
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Quench the reaction with an aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent and purify by column chromatography.
Purification
The purification of Elacestrant-d10 and its intermediates is crucial to ensure high purity for use as an analytical standard. High-performance liquid chromatography (HPLC) is a commonly used technique for the final purification step.
Purification Protocol (HPLC)
| Parameter | Condition |
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile/Water with 0.1% formic acid (gradient elution) |
| Flow Rate | Dependent on column dimensions |
| Detection | UV at a suitable wavelength (e.g., 280 nm) |
Procedure:
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Dissolve the crude Elacestrant-d10 in a minimal amount of the mobile phase.
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Inject the solution onto the HPLC column.
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Collect the fractions corresponding to the product peak.
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Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Elacestrant-d10.
Data Presentation
The following tables summarize the expected analytical data for Elacestrant-d10.
Mass Spectrometry Data
| Ion | Expected m/z |
| [M+H]⁺ | 469.3 |
| [M+Na]⁺ | 491.3 |
Note: The exact mass will depend on the specific deuteration pattern.
NMR Spectroscopy Data
The ¹H NMR spectrum of Elacestrant-d10 is expected to be similar to that of Elacestrant, but with significantly reduced signal intensity or absence of signals for the deuterated positions. The ¹³C NMR spectrum will show signals for all carbon atoms, though those bonded to deuterium may exhibit splitting and a slight upfield shift due to the isotopic effect.
Conclusion
This technical guide provides a framework for the synthesis and purification of Elacestrant-d10. While a detailed, step-by-step protocol is not available in the public domain, the information presented here, based on the known synthesis of Elacestrant and general deuteration techniques, should serve as a valuable resource for researchers in the field of drug development and analysis. The successful synthesis and purification of high-purity Elacestrant-d10 are essential for the accurate quantification of Elacestrant in biological matrices.
